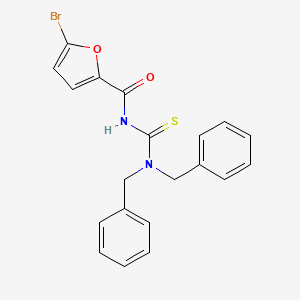

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O2S/c21-18-12-11-17(25-18)19(24)22-20(26)23(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIHYBBQFFGBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

5-Bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex organic molecules and can be involved in various reactions leading to the formation of sulfoxides, sulfones, and substituted derivatives. Its reactivity makes it suitable for further chemical modifications and explorations in synthetic methodologies.

Biology

The compound exhibits promising biological activities, making it a candidate for studies involving enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites. This mechanism could lead to various biological effects, including antimicrobial and anticancer activities.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Its potential applications include:

- Antimicrobial Activity : Investigations into its efficacy against various pathogens.

- Anticancer Properties : Studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

- Enzyme Inhibition : Potential use as an inhibitor for specific enzymes involved in disease processes.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique properties allow for the development of new materials and formulations in various sectors, including agrochemicals and specialty chemicals.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis.

- Antimicrobial Studies : In vitro tests showed that the compound had notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Enzyme Interaction : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression, highlighting its potential role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and molecular properties:

Key Observations :

- Heterocyclic Substituents (e.g., thiazole, imidazopyridine) improve bioactivity and stability. For example, the 5-nitrothiazole analogue (44% yield) demonstrated antimicrobial efficacy .

- Arylthiourea Groups (e.g., 2-methoxyphenyl) influence solubility and crystallinity, critical for structural characterization .

- Metal Coordination : Dibenzylcarbamothioyl derivatives form stable complexes with Pd(II) and Pt(II), enhancing antibacterial potency .

Insights :

- High yields (80–81%) are achievable with TiCl4 or optimized acid-amine coupling .

- Bulky substituents (e.g., imidazopyridine) require polar aprotic solvents (DMF/DCM) for solubility .

Antimicrobial Activity:

- Pd(II) complexes of dibenzylcarbamothioyl benzamides exhibited comparable activity to ampicillin against S. aureus .

Physicochemical Properties:

- NMR Data :

- DFT Calculations : For thiophene-pyrazole amides, computed NMR shifts aligned with experimental data (R² > 0.95) .

Nonlinear Optical (NLO) Properties:

- Thiophene-carboxamide derivatives (e.g., 9f) showed superior NLO responses due to electron-withdrawing bromine and π-conjugated systems .

Biological Activity

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, bromine substitution, and a dibenzylcarbamothioyl moiety, which contribute to its unique chemical properties. The presence of the bromine atom is particularly noteworthy as it enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by disrupting critical cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against several pathogens. For instance, it has been tested against strains such as E. coli, S. aureus, and B. cereus. The results indicated varying degrees of inhibition, as summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 13 | 265 |

| S. aureus | 10 | 280 |

| B. cereus | 16 | 230 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The results are summarized in Table 2.

| Compound | Cell Line | Cell Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | HepG2 | 33.29 | 12.5 |

| Huh-7 | 45.09 | 15.0 | |

| MCF-7 | 41.81 | 13.0 |

The compound demonstrated significant cytotoxic effects, with the lowest cell viability recorded for HepG2 cells, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the substituents on the phenyl ring influence the biological activity of the compound. Electron-donating groups enhance anticancer activity, while electron-withdrawing groups tend to reduce it. This insight is crucial for optimizing the pharmacological properties of similar compounds.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation reported that derivatives of carbamothioyl-furan-2-carboxamide exhibited potent activity against multidrug-resistant bacterial strains, highlighting their potential role in combating antibiotic resistance .

- Evaluation Against Cancer Cell Lines : Another study focused on evaluating the anticancer efficacy of various derivatives, including this compound. The findings indicated that modifications significantly impacted their ability to reduce cell viability across different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide, and how can reaction yields be improved?

- Methodology : Utilize coupling reactions between 5-bromofuran-2-carboxylic acid derivatives and thiourea precursors. A typical procedure involves activating the carboxylic acid with reagents like EDCI or DCC in the presence of a base (e.g., EtN) . Recrystallization from acetonitrile or ethanol can improve purity, with reported yields of ~60% for analogous compounds . Design of Experiments (DoE) statistical methods can optimize variables (e.g., solvent polarity, temperature, catalyst loading) to maximize efficiency .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- FT-IR : Key peaks include C=Oamide (1687 cm), C=S (1249 cm), and N-H (3290 cm) vibrations, as observed in structurally similar thiourea derivatives .

- NMR : H NMR should show aromatic protons (δ 6.7–8.1 ppm) and NH signals (δ ~12 ppm). C NMR should confirm the C=S (δ ~178 ppm) and C=Oamide (δ ~157 ppm) groups .

- LC-HRMS : Use high-resolution mass spectrometry to validate the molecular formula (e.g., [M+H] expected for CHBrNOS) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

- Methodology : Implement quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Tools like ICReDD integrate computational reaction path searches with experimental validation, reducing trial-and-error cycles by ~50% . For example, simulate nucleophilic attack of dibenzylthiourea on activated 5-bromofuran-2-carboxylic acid to identify rate-limiting steps.

Q. How does the bromine substituent influence the compound’s reactivity and biological activity?

- Methodology :

- Kinetic Studies : Compare reaction rates of brominated vs. non-brominated analogs to assess electronic effects (e.g., bromine’s electron-withdrawing nature may slow acylation).

- Structure-Activity Relationship (SAR) : Test antimicrobial or enzyme inhibition activity against thiourea derivatives without bromine. For instance, N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide (compound 7) showed antioxidant properties, suggesting bromine could modulate redox activity .

Q. How can structural isomers or degradation products be differentiated during analysis?

- Methodology : Use LC-qTOF-HRMS with isotopic pattern matching (e.g., bromine’s 1:1 Br/Br signature) and retention time alignment. For example, 5-bromofuran-2-carboxylic acid isomers were distinguished by comparing experimental data with commercial standards .

Q. What strategies resolve contradictions in spectral or bioactivity data?

- Methodology : Cross-validate using orthogonal techniques:

- X-ray Crystallography : Resolve ambiguous NMR/IR assignments by determining the crystal structure .

- DSC/TGA : Assess thermal stability to rule out decomposition during bioassays .

- In Silico Docking : If bioactivity conflicts arise, model ligand-receptor interactions to identify steric or electronic mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.